molecular formula C13H7Cl2NO3 B5605769 (3,4-dichlorophenyl)(3-nitrophenyl)methanone

(3,4-dichlorophenyl)(3-nitrophenyl)methanone

Cat. No.: B5605769
M. Wt: 296.10 g/mol
InChI Key: STXDCKOYMZMNGQ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C13H7Cl2NO3. It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group.

Preparation Methods

The synthesis of (3,4-dichlorophenyl)(3-nitrophenyl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3,4-Dichlorophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,4-Dichlorophenyl)(3-nitrophenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)(3-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s chlorinated phenyl rings may also contribute to its activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

(3,4-Dichlorophenyl)(3-nitrophenyl)methanone can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting chemical behavior.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO3/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(6-8)16(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDCKOYMZMNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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